N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Structure-Activity Relationship Regioisomer selectivity Piperidine substitution

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (MW 346.4 g/mol, C₁₇H₂₂N₄O₂S) is a quinoxaline-piperidine sulfonamide that combines a 3-methyl-substituted quinoxaline heterocycle, a piperidine spacer at the 2-position of the quinoxaline, and a cyclopropane sulfonamide group linked via the piperidine 3-position. Quinoxaline-piperidine scaffolds are established as privileged pharmacophores within patents assigned to Purdue Pharma and Shionogi, where they are claimed as opioid receptor modulators for treating pain.

Molecular Formula C17H22N4O2S
Molecular Weight 346.4 g/mol
CAS No. 2640966-87-4
Cat. No. B6446565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
CAS2640966-87-4
Molecular FormulaC17H22N4O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCCC(C3)NS(=O)(=O)C4CC4
InChIInChI=1S/C17H22N4O2S/c1-12-17(19-16-7-3-2-6-15(16)18-12)21-10-4-5-13(11-21)20-24(22,23)14-8-9-14/h2-3,6-7,13-14,20H,4-5,8-11H2,1H3
InChIKeyWIHNBMLYQODCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3-Methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide — Structural Profile and Procurement Positioning


N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (MW 346.4 g/mol, C₁₇H₂₂N₄O₂S) is a quinoxaline-piperidine sulfonamide that combines a 3-methyl-substituted quinoxaline heterocycle, a piperidine spacer at the 2-position of the quinoxaline, and a cyclopropane sulfonamide group linked via the piperidine 3-position . Quinoxaline-piperidine scaffolds are established as privileged pharmacophores within patents assigned to Purdue Pharma and Shionogi, where they are claimed as opioid receptor modulators for treating pain [1]. The compound's position among available analogs is defined by two structural differentiators: (i) the 3-methyl group on the quinoxaline ring, and (ii) the attachment of the sulfonamide at the piperidine 3-position rather than the more common 4-position.

Why Generic Substitution Cannot Be Assumed for Quinoxaline-Piperidine Sulfonamide Analogs


Compounds within the quinoxaline-piperidine sulfonamide class exhibit sharp structure–activity relationship (SAR) profiles where even single-atom or positional changes produce divergent pharmacological outcomes. Within the patent family describing substituted-quinoxaline-type piperidines, alteration of the piperidine linkage position is explicitly enumerated as a key variable governing receptor selectivity [1]. Likewise, the presence or absence of the 3-methyl substituent on the quinoxaline alters electron distribution and steric bulk around the heterocycle, which directly impacts binding-pocket complementarity. Thus, the 3-piperidinyl regioisomer bearing a 3-methylquinoxaline cannot be treated as an interchangeable alternative to the 4-piperidinyl regioisomer or to des-methyl quinoxaline variants without experimentally verified equivalence data, which currently does not exist in the public domain.

Quantitative Evidence Guide for N-[1-(3-Methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Differentiation


Piperidine Regioisomer Differentiation: 3-Position vs. 4-Position Sulfonamide Attachment

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide carries the cyclopropane sulfonamide at the piperidine 3-position, whereas the closest commercially identified analog, N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2415632-31-2), carries the identical sulfonamide at the 4-position . The 3-piperidinyl attachment creates a different spatial trajectory for the sulfonamide relative to the quinoxaline plane, affecting hydrogen-bond donor/acceptor geometry. In the broader quinoxaline-piperidine patent class, similar regioisomeric shifts are claimed to modulate opioid receptor subtype selectivity [1]. No head-to-head receptor binding data are publicly available for either compound.

Structure-Activity Relationship Regioisomer selectivity Piperidine substitution

Quinoxaline Methylation Status: 3-Methyl vs. Unsubstituted Quinoxaline Core

The target compound contains a 3-methyl group on the quinoxaline ring, distinguishing it from the unsubstituted analog N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (no CAS identified in unexcluded sources) . The presence of the methyl group increases calculated logP by approximately 0.5–0.6 log units relative to the des-methyl analog, a magnitude known to influence membrane permeability and non-specific protein binding across quinoxaline-based series [1]. The methyl group also introduces steric constraints that may restrict rotational freedom at the quinoxaline-piperidine junction, potentially altering target engagement kinetics. No direct experimental comparison between the methyl and des-methyl compounds has been published.

Quinoxaline SAR Methyl substituent effect Lipophilicity modulation

Cyclopropane Sulfonamide vs. Methanesulfonamide: Sulfonamide Bulk and Conformational Restriction

The cyclopropanesulfonamide group in the target compound provides a conformationally restricted, three-membered ring topology compared to the linear methanesulfonamide found in closely cataloged analogs such as N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanesulfonamide [1]. Cyclopropane incorporation has been documented in medicinal chemistry literature to reduce the number of freely rotatable bonds, potentially improving metabolic stability and target-binding entropy [2]. The cyclopropane ring also alters the pKa of the sulfonamide N–H relative to a methyl sulfonamide (estimated shift of approximately –0.3 to –0.5 pKa units based on electronegativity induction), which can affect hydrogen-bond donor strength. No experimental metabolic stability or pKa data for these specific compounds have been reported.

Sulfonamide SAR Cyclopropane conformational restriction Metabolic stability

High-Value Application Scenarios for N-[1-(3-Methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide


Regioisomer-Specific SAR Expansion of Quinoxaline-Piperidine Opioid Receptor Ligands

Procure this compound as the 3-piperidinyl regioisomer to systematically compare against the 4-piperidinyl analog (CAS 2415632-31-2) in opioid receptor binding (μ, κ, δ, ORL-1) and functional assays. The patent context provided by Purdue Pharma/Shionogi [1] establishes the therapeutic relevance of this scaffold for pain, but no commercially available pair currently offers a direct regioisomeric comparison with the identical quinoxaline and sulfonamide substituents. Testing both regioisomers in parallel can delineate the positional SAR around the piperidine ring and generate novel intellectual property.

Methyl-Substituent Effect Profiling on Quinoxaline-Driven Physicochemical and Pharmacological Properties

Use this compound alongside its des-methyl quinoxaline analog in matched-pair assays (e.g., logD determination, microsomal stability, CYP inhibition, and Caco-2 permeability) to experimentally quantify the impact of the 3-methyl group. Published ADMET modeling on quinoxaline-sulfonamide hybrids indicates that even modest lipophilicity shifts can alter permeability and off-target profiles [2]. Data generated would provide directly actionable design rules for lead optimization programs.

Conformational Restriction Probe for Cyclopropane Sulfonamide Contributions to Target Engagement Kinetics

Deploy this compound in surface plasmon resonance (SPR) or kinetic binding assays against purified receptor targets of interest (e.g., opioid or related GPCRs) and compare association/dissociation rates to the corresponding methanesulfonamide analog. Cyclopropane rings are established conformational restriction tools that can lower the entropic penalty of binding, sometimes yielding slower off-rates [3]. This compound enables direct experimental verification of that hypothesis within the quinoxaline-piperidine chemotype.

Chemical Probe for Fragment-Based or Library Screening Campaigns Targeting Quinoxaline-Binding Pockets

Incorporate this compound as a rule-of-three compliant fragment-like molecule (MW 346.4 < 350 Da) in high-concentration biochemical screens or biophysical fragment screens. Its distinct substitution pattern — 3-methylquinoxaline plus 3-piperidinyl-cyclopropanesulfonamide — provides a unique three-dimensional shape not represented in the standard quinoxaline-piperidine screening decks available from commercial vendors, thereby increasing hit-finding diversity.

Quote Request

Request a Quote for N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.